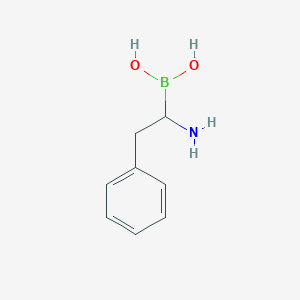
Amicoumacin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amicoumacin C is a member of the amicoumacin family of natural products, which are primarily produced by bacteria of the genus Bacillus. These compounds are known for their antibacterial, antifungal, anticancer, and anti-inflammatory activities . This compound, along with its analogs, has been isolated from Gram-positive Bacillus and Nocardia species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amicoumacin C involves the formation of its amino acid component via dihydrooxazine formation through intramolecular conjugate addition . This method is efficient and stereoselective, utilizing a δ-trichloroacetimidoyloxy-α,β-unsaturated ester derived from 4,6-O-p-methoxybenzylidene-protected D-glucose .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Bacillus species in a medium designed to mimic the amino acid content of waxmoth larval circulatory fluid . This method stimulates the production of amicoumacins in the bacteria, which can then be isolated and purified .
Chemical Reactions Analysis
Types of Reactions: Amicoumacin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its various analogs, such as amicoumacin A and B, which differ in the radicals at the C-12’ atom . These analogs exhibit different biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Amicoumacin C has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a model compound for studying the synthesis and modification of dihydroisocoumarin natural products . In biology and medicine, this compound is studied for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains . It also shows potential as an anticancer agent due to its ability to inhibit protein synthesis in cancer cells . Additionally, this compound is explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Mechanism of Action
Amicoumacin C exerts its effects by inhibiting bacterial growth through the inhibition of ribosomal translation . It binds to the bacterial 30S ribosomal subunit, interfering with mRNA binding and tRNA acceptor sites . This disruption of normal protein synthesis leads to the production of non-functional or toxic peptides, ultimately inhibiting bacterial growth . The compound also stabilizes the mRNA, which is relatively unusual and implies a unique way of translation inhibition .
Comparison with Similar Compounds
Amicoumacin C is structurally related to other amicoumacins, such as amicoumacin A and B . These compounds vary in the radicals at the C-12’ atom, which influences their biological activities . Similar compounds include xenocoumacin, produced by the Gram-negative bacterium Xenorhabdus nematophila, and amylomacins, isolated from Bacillus amyloliquefaciens .
Properties
Molecular Formula |
C20H26N2O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2S)-2-[(2S,3S)-3-amino-5-oxooxolan-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide |
InChI |
InChI=1S/C20H26N2O7/c1-9(2)6-12(22-19(26)17(25)18-11(21)8-15(24)29-18)14-7-10-4-3-5-13(23)16(10)20(27)28-14/h3-5,9,11-12,14,17-18,23,25H,6-8,21H2,1-2H3,(H,22,26)/t11-,12-,14-,17-,18-/m0/s1 |
InChI Key |
HVZSDRPOEPOHHS-YKRRISCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@@H]3[C@H](CC(=O)O3)N)O |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C3C(CC(=O)O3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)



![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)




![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
